Etoloxamine

Description

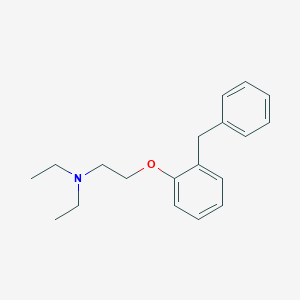

Etoloxamine is a histamine-1 (H1) receptor antagonist with the molecular formula C₁₉H₂₅NO and a molecular weight of 283.41 g/mol. It is regulated by the U.S. Food and Drug Administration (FDA) under the Unique Ingredient Identifier (UNII) NEZ417265P and classified under the Harmonized Tariff System (HTS) code 29221980 and Standard International Trade Classification (SITC) 51461 . Structurally, this compound is characterized by its SMILES notation: O(CCN(CC)CC)C1C(CC2CCCCC2)CCCC1, which highlights its tertiary amine and ether functional groups .

As an H1 antagonist, this compound inhibits histamine-mediated allergic responses, making it clinically relevant for conditions like allergic rhinitis and urticaria. Its International Non-Proprietary Name (INN) status was established by the World Health Organization (WHO) in 1973 . Notably, this compound exhibits low affinity for the dopamine D1 receptor (Ki = 1959 nM), suggesting high selectivity for H1 receptors and reduced off-target effects in the central nervous system .

Properties

IUPAC Name |

2-(2-benzylphenoxy)-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-3-20(4-2)14-15-21-19-13-9-8-12-18(19)16-17-10-6-5-7-11-17/h5-13H,3-4,14-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXIOWINQPQVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=CC=C1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862567 | |

| Record name | 2-(2-Benzylphenoxy)-N,N-diethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157-87-5 | |

| Record name | Etoloxamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001157875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Benzylphenoxy)-N,N-diethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETOLOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEZ417265P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of etoloxamine involves several steps. One common synthetic route includes the reaction of 2-benzylphenol with diethylamine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Etoloxamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into different amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Etoloxamine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research explores its potential therapeutic applications, such as its role in drug development.

Industry: This compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of etoloxamine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Regulatory Profiles of H1 Antagonists and Mast Cell Stabilizers

| Compound | Molecular Formula | Mechanism | Key Functional Groups | Regulatory Status (FDA/EMA) |

|---|---|---|---|---|

| Etoloxamine | C₁₉H₂₅NO | H1 receptor antagonist | Tertiary amine, ether | FDA: NEZ417265P; EMA: SUB07329MIG |

| Azelastine | C₂₂H₂₄ClN₃O | H1 antagonist | Phthalazinone, chlorophenyl | FDA: ZQI909440X; EMA: SUB05649MIG |

| Bufrolin | C₁₈H₁₆N₂O₆ | Mast cell stabilizer | Phenanthroline, carboxylic acid | FDA: 46C1PX266N; EMA: SUB05966MIG |

| Embramine | C₁₈H₂₂ClNO | H1 antagonist | Ethylenediamine derivative | EMA: SUB05649MIG (similar class) |

Key Observations :

- This compound vs. Azelastine: While both are H1 antagonists, Azelastine contains a chlorine atom and a phthalazinone core, contributing to its broader anti-inflammatory effects (e.g., nasal spray formulations for allergic conjunctivitis) . This compound’s simpler structure may reduce metabolic complexity.

- This compound vs. Bufrolin : Bufrolin stabilizes mast cells via phenanthroline moieties, preventing histamine release rather than blocking receptors. This mechanistic difference makes Bufrolin preferable for prophylaxis, whereas this compound treats acute symptoms .

Pharmacological and Clinical Comparisons

Table 2: Receptor Affinity and Clinical Efficacy

Key Findings :

- This compound’s negligible D1 receptor interaction (Ki = 1959 nM) contrasts sharply with dedicated D1-targeting drugs like Ecopipam (Ki = 1.9 nM), underscoring its specificity for allergic conditions .

- Compared to first-generation H1 antagonists (e.g., Diphenhydramine), this compound’s lower lipophilicity may reduce blood-brain barrier penetration, minimizing sedation .

Regulatory and Market Positioning

This compound is classified under HS 29221980, aligning with other amino-alcohol-phenols, whereas Azelastine falls under HS 29339990 (heterocyclic compounds with nitrogen) . Despite its established INN status, this compound’s clinical use is less widespread than newer agents like Fexofenadine, which exhibit longer half-lives and fewer drug interactions.

Biological Activity

Etoloxamine, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of neurological and psychiatric disorders. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

This compound is classified as a selective serotonin reuptake inhibitor (SSRI) with additional effects on other neurotransmitter systems. Its chemical structure allows it to interact with various receptors, making it a candidate for treating conditions such as anxiety and depression.

This compound primarily functions by inhibiting the reuptake of serotonin in the brain, thereby increasing its availability in the synaptic cleft. This action is crucial for enhancing mood and alleviating symptoms associated with depressive disorders. Additionally, this compound has been shown to interact with dopamine receptors, which may contribute to its efficacy in managing certain psychiatric conditions .

Biological Activity Overview

The biological activity of this compound can be summarized through several key effects:

- Antidepressant Effects : Studies indicate that this compound exhibits significant antidepressant-like activity in animal models, comparable to established SSRIs .

- Anxiolytic Properties : Research has demonstrated that this compound can reduce anxiety-like behaviors in rodents, suggesting its potential use as an anxiolytic agent .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially mitigating neurodegenerative processes .

Efficacy in Animal Models

A series of studies have evaluated the efficacy of this compound in various animal models:

- Depression Models : In forced swim tests and tail suspension tests, this compound demonstrated a significant reduction in immobility time, indicating antidepressant effects similar to those of fluoxetine .

- Anxiety Models : In elevated plus maze tests, this compound-treated animals exhibited increased time spent in open arms, reflecting reduced anxiety levels .

Clinical Implications

Though primarily studied in animal models, the implications for human use are promising. The compound's dual action on serotonin and dopamine receptors suggests a multifaceted approach to treating mood disorders. However, clinical trials are necessary to establish safety and efficacy in human populations.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the validated analytical techniques for characterizing Etoloxamine’s purity and stability in experimental settings?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for routine purity analysis, ensuring a retention time match against reference standards. For stability studies, employ accelerated degradation protocols (e.g., exposure to heat, light, and humidity) followed by mass spectrometry (LC-MS) to identify degradation products . Validate methods per ICH guidelines, including limits of detection (LOD) and quantitation (LOQ).

Q. How should researchers design dose-response studies for this compound’s preliminary pharmacological evaluation?

- Methodological Answer : Utilize a logarithmic concentration range (e.g., 1 nM–100 µM) in in vitro assays (e.g., enzyme inhibition or cell viability tests). For in vivo models, apply allometric scaling based on pharmacokinetic data from analogous compounds. Include positive/negative controls and triplicate measurements to minimize variability .

Q. What synthetic routes are optimal for producing this compound derivatives with modified pharmacophores?

- Methodological Answer : Prioritize modular synthetic strategies, such as Suzuki-Miyaura coupling for aryl modifications or reductive amination for side-chain diversification. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using nuclear magnetic resonance (NMR) spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacokinetic profiles across studies?

- Methodological Answer : Conduct meta-analyses of existing data to identify variables influencing discrepancies (e.g., species-specific metabolism, formulation differences). Validate findings using physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution under diverse conditions .

Q. What computational strategies improve the prediction of this compound’s off-target interactions?

- Methodological Answer : Apply molecular docking against databases like ChEMBL or PubChem, using consensus scoring across multiple software (e.g., AutoDock Vina, Schrödinger). Validate predictions with in vitro binding assays (e.g., thermal shift assays) and integrate structural-activity relationship (SAR) data to refine models .

Q. How should researchers design experiments to assess this compound’s role in multi-target therapeutic strategies (e.g., combination therapies)?

- Methodological Answer : Use factorial design experiments to evaluate synergistic/additive effects with co-administered drugs. Apply the Chou-Talalay method for combination index (CI) calculations and validate results in 3D cell culture models to mimic tissue complexity .

Data Integrity & Reproducibility

Q. What statistical frameworks are recommended for addressing variability in this compound’s in vivo efficacy data?

- Methodological Answer : Implement mixed-effects models to account for inter-individual variability in animal studies. Use bootstrapping for small sample sizes and report 95% confidence intervals. Pre-register analysis plans to mitigate bias .

Q. How can researchers ensure reproducibility in this compound’s spectroscopic data (e.g., NMR, IR)?

- Methodological Answer : Standardize solvent systems and calibration protocols across labs. Deposit raw spectral data in repositories like Zenodo and include detailed acquisition parameters (e.g., pulse sequences for NMR) in supplementary materials .

Ethical & Regulatory Considerations

Q. What ethical frameworks apply to this compound studies involving human-derived cellular models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.